6-amino-1,3-dimethyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-amino-1,3-dimethyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione, or 6-ADMPD, is a small organic compound that has been studied extensively for its potential applications in the fields of medicine and chemical research. 6-ADMPD has been found to have a variety of biochemical and physiological effects and has been used in a range of laboratory experiments.
Mechanism Of Action
The mechanism of action of 6-ADMPD is not yet fully understood. However, it is believed that 6-ADMPD acts as an inhibitor of enzymes involved in the metabolism of drugs, resulting in increased levels of active drug in the body. In addition, 6-ADMPD has been found to interact with proteins and other molecules in the body, resulting in a variety of biochemical and physiological effects.
Biochemical And Physiological Effects
6-ADMPD has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the metabolism of drugs, resulting in increased levels of active drug in the body. In addition, 6-ADMPD has been found to interact with proteins and other molecules in the body, resulting in a variety of biochemical and physiological effects.
Advantages And Limitations For Lab Experiments
6-ADMPD has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is stable in aqueous solutions. In addition, 6-ADMPD is soluble in a variety of organic solvents, making it easy to use in a variety of reactions. However, 6-ADMPD can be toxic at high concentrations, and it can react with other molecules in the body, resulting in unwanted side effects.
Future Directions
The potential future directions for 6-ADMPD research are numerous. Further research could be conducted to explore its potential applications in the synthesis of pharmaceuticals and other drugs. In addition, further research could be conducted to explore its potential use in the treatment of various diseases and conditions. Finally, further research could be conducted to understand the biochemical and physiological effects of 6-ADMPD and to develop methods to reduce or eliminate unwanted side effects.
Scientific Research Applications
6-ADMPD has been studied for its potential applications in scientific research. It has been used as a reagent in a variety of chemical reactions, including nucleophilic substitution reactions, oxidation reactions, and condensation reactions. In addition, 6-ADMPD has been used as a catalyst in the synthesis of a variety of compounds, including amino acids and peptides. 6-ADMPD has also been studied for its potential use in the synthesis of pharmaceuticals and other drugs.
properties
IUPAC Name |
6-amino-1,3-dimethyl-5-(methylamino)pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-9-4-5(8)10(2)7(13)11(3)6(4)12/h9H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXYMTQGRNHHSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N(C(=O)N(C1=O)C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402688 | |
Record name | 6-Amino-1,3-dimethyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-1,3-dimethyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
54729-62-3 | |
Record name | 6-Amino-1,3-dimethyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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